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Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established
antimalarial agent.[1] Beyond its antiparasitic activity, a growing body of evidence highlights its
potent anti-tumor and anti-angiogenic properties.[1][2] Angiogenesis, the formation of new
blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. DHA
exerts its anti-angiogenic effects by targeting various aspects of endothelial cell biology,
including proliferation, migration, and tube formation, making it a valuable tool for in vitro
angiogenesis research and a promising candidate for anti-cancer drug development.[2][3]

These application notes provide a comprehensive overview of the use of dihydroartemisinin
for studying angiogenesis in vitro. Detailed protocols for key assays and a summary of its
effects on endothelial cells are presented to facilitate its use in research settings.

Mechanism of Action in Angiogenesis

DHA's anti-angiogenic activity is multifaceted, involving the modulation of several key signaling
pathways within endothelial cells. Notably, DHA has been shown to inhibit the Vascular
Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis. It
achieves this by downregulating the expression of VEGF Receptor 2 (VEGFR2), a primary
receptor for VEGF, through the inhibition of the NF-kB signaling pathway.[4]
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Furthermore, DHA has been reported to impact other critical pathways, including:

o TGF-B1/ALK5/SMAD?2 Signaling: DHA can inhibit endothelial cell migration through this
pathway.[5]

e STAT3 Signaling: Inhibition of STAT3 phosphorylation by DHA leads to a decrease in
endothelial cell tube formation.[6]

o ERK Signaling: DHA suppresses endothelial cell proliferation by inhibiting the ERK signaling
pathway.[3]

» JNK Signaling: DHA can induce anoikis (anchorage-dependent apoptosis) in endothelial
cells through the activation of the JNK pathway.[7]

These diverse mechanisms underscore the comprehensive anti-angiogenic profile of DHA.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Dihydroartemisinin on various
in vitro angiogenesis assays, primarily using Human Umbilical Vein Endothelial Cells
(HUVECS).

Table 1: Effect of Dihydroartemisinin on HUVEC Proliferation (MTT Assay)

DHA Concentration Inhibition of Incubation Time

(uM) Proliferation (%) (hours) Reference
20 Significant Inhibition Not Specified [3]

25 4.70% 24 [5][8]

=225 Significant Reduction 12 and 24 [4]

Table 2: Effect of Dihydroartemisinin on HUVEC Migration
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DHA
. Inhibition of Incubation
Assay Type Concentration . . ) Reference
Migration (%) Time (hours)

(nV)
Transwell Assay 20 33.76% Not Specified [9]
Transwell Assay 25 33.25% 24 [51[8]
Wound Healing N

20 40.97% Not Specified [10]
Assay
Wound Healing

25 43.42% 24 [5][8]

Assay

Experimental Protocols

Here are detailed protocols for key in vitro angiogenesis assays to evaluate the effects of

dihydroartemisinin.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies described in several studies.[5][11][12]

Objective: To determine the effect of DHA on the proliferation and viability of endothelial cells.

Materials:

e Human Umbilical Vein Endothelial Cells (HUVECS)

o Complete endothelial cell growth medium (e.g., EGM-2)

e 96-well tissue culture plates

o Dihydroartemisinin (DHA)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

e DMSO (Dimethyl sulfoxide)
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» Microplate reader
Procedure:

e Seed HUVECs into a 96-well plate at a density of 5 x 103 cells/well in 100 pL of complete
growth medium.[5]

 Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell
attachment.

o The next day, replace the medium with fresh medium containing various concentrations of
DHA (e.g., 0, 5, 10, 20, 25, 50 pM). Include a vehicle control (DMSO) at the same
concentration as the highest DHA concentration.

¢ Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
 After the incubation period, add 10 pyL of MTT solution (5 mg/mL) to each well.[5]

 Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan
crystals by viable cells.[5]

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control.

Wound Healing (Scratch) Assay

This protocol is based on established methods for assessing cell migration.[5][13]
Objective: To evaluate the effect of DHA on the migratory capacity of endothelial cells.
Materials:

e HUVECs
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6-well or 12-well tissue culture plates
Complete endothelial cell growth medium
Serum-free or low-serum medium
Dihydroartemisinin (DHA)

Sterile 200 uL pipette tip

Microscope with a camera

Procedure:

Seed HUVECSs into a 6-well or 12-well plate and grow until they form a confluent monolayer.

Starve the cells in serum-free or low-serum (e.g., 2% FBS) medium for 2-4 hours before
creating the wound.[5]

Create a linear scratch in the cell monolayer using a sterile 200 pL pipette tip.[5]
Gently wash the wells with PBS to remove detached cells.

Replace the medium with fresh complete growth medium containing different concentrations
of DHA or a vehicle control.

Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent
time points (e.g., 8, 12, or 24 hours).[5]

Quantify the wound closure area at each time point using image analysis software (e.g.,
ImageJ).

Calculate the percentage of wound closure relative to the initial wound area.

Transwell Migration Assay

This protocol provides a method for quantifying chemotactic cell migration.[5][14]
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Objective: To assess the effect of DHA on the directional migration of endothelial cells towards
a chemoattractant.

Materials:

HUVECs

o 24-well transwell inserts with 8 um pore size
o Complete endothelial cell growth medium

e Serum-free medium

e Dihydroartemisinin (DHA)

o Chemoattractant (e.g., VEGF or 10% FBS)
o Cotton swabs

» Methanol for fixation

o Crystal violet solution for staining

Procedure:

Pre-coat the transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or
fibronectin) if required.

e Add 500 pL of complete growth medium (containing a chemoattractant like 10% FBS) to the
lower chamber of the 24-well plate.[5]

e Resuspend HUVECSs in serum-free medium at a density of 1 x 10° cells/well.[5]
o Treat the cells with various concentrations of DHA or a vehicle control.
o Seed the treated cell suspension into the upper chamber of the transwell inserts.

 Incubate the plate for 4-24 hours at 37°C in a 5% CO: incubator.[5]
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 After incubation, remove the non-migrated cells from the upper surface of the membrane
with a cotton swab.

o Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or
methanol for 10-20 minutes.

 Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.[5]
o Gently wash the inserts with water to remove excess stain.
o Allow the inserts to air dry.

» Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the
absorbance, or count the number of migrated cells in several random fields under a
microscope.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.[15][16][17]

Objective: To determine the effect of DHA on the differentiation and morphogenesis of
endothelial cells into three-dimensional vessel-like networks.

Materials:

e HUVECs

e 96-well tissue culture plate

e Basement membrane extract (BME), such as Matrigel®
o Complete endothelial cell growth medium

o Dihydroartemisinin (DHA)

e Microscope with a camera

Procedure:
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Thaw the basement membrane extract (BME) on ice overnight.

Coat the wells of a pre-chilled 96-well plate with 50 pL of BME per well. Be careful to avoid
bubbles.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Harvest HUVECs and resuspend them in complete growth medium at a density of 1-1.5 x
104 cells per well.

Add the desired concentrations of DHA or vehicle control to the cell suspension.
Gently add 100 pL of the cell suspension to each BME-coated well.

Incubate the plate at 37°C in a 5% CO:z incubator for 4-18 hours.

Monitor the formation of tube-like structures using a microscope at regular intervals.
Capture images of the formed networks.

Quantify the extent of tube formation by measuring parameters such as the total tube length,
number of junctions, and number of loops using image analysis software.

Visualizations
Signaling Pathways
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Caption: Dihydroartemisinin's multi-target inhibition of key pro-angiogenic signaling pathways.

Experimental Workflow
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Caption: A streamlined workflow for assessing the anti-angiogenic effects of
Dihydroartemisinin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antimalarial dihydroartemisinin also inhibits angiogenesis - PubMed
[pubmed.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. Dihydroartemisinin inhibits endothelial cell proliferation through the suppression of the
ERK signaling pathway - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. Dihydroartemisinin inhibits endothelial cell migration via the TGF-B1/ALK5/SMAD2
signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

6. Dihydroartemisinin inhibits endothelial cell tube formation by suppression of the STAT3
signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Dihydroartemisinin induces endothelial cell anoikis through the activation of the JNK
signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Dihydroartemisinin inhibits vascular endothelial growth factor-induced endothelial cell
migration by a p38 mitogen-activated protein kinase-independent pathway - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]
11. MTT assay protocol | Abcam [abcam.com]
12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

13. An introduction to the wound healing assay using live-cell microscopy - PMC
[pmc.ncbi.nlm.nih.gov]

14. Transwell Migration Assay | Thermo Fisher Scientific - CL [thermofisher.com]

15. Human Umbilical Vein Endothelial Cells (HUVECSs) Tube Formation Assay - Creative
Bioarray | Creative Bioarray [creative-bioarray.com]

16. documents.thermofisher.com [documents.thermofisher.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15608719?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15132130/
https://pubmed.ncbi.nlm.nih.gov/15132130/
https://www.researchgate.net/publication/358763689_Dihydroartemisinin_Inhibits_Angiogenesis_in_Breast_Cancer_via_Suppressing_NF-kBMMP-2-9_Pathway
https://pubmed.ncbi.nlm.nih.gov/25778668/
https://pubmed.ncbi.nlm.nih.gov/25778668/
https://www.researchgate.net/figure/Dose-responsive-curve-for-endothelial-cell-proliferation-and-migration-with-DHA_fig1_269283123
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120513/
https://pubmed.ncbi.nlm.nih.gov/31881224/
https://pubmed.ncbi.nlm.nih.gov/31881224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998146/
https://www.researchgate.net/figure/Cell-migration-and-proliferation-of-HUVECs-treated-with-DHA-A-Representative-cell_fig1_351328879
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217775/
https://www.researchgate.net/figure/Cell-migration-of-human-umbilical-vein-endothelial-cells-treated-with-DHA-A_fig2_267873694
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pmc.ncbi.nlm.nih.gov/articles/PMC5154238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5154238/
https://www.thermofisher.com/cl/es/home/references/protocols/cell-and-tissue-analysis/cell-profilteration-assay-protocols/angiogenesis-protocols/transwell-migration-assay.html
https://www.creative-bioarray.com/support/human-umbilical-vein-endothelial-cells-huvecs-tube-formation-assay.htm
https://www.creative-bioarray.com/support/human-umbilical-vein-endothelial-cells-huvecs-tube-formation-assay.htm
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Endothelial_Cells_Tube_Formation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Dihydroartemisinin: A Potent Inhibitor of Angiogenesis
for In Vitro Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15608719#dihydroartemisinin-for-studying-
angiogenesis-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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